molecular formula C9H6BrF3N2O3 B2800500 2-Acetamido-5-bromo-3-nitrobenzotrifluoride CAS No. 179062-00-1

2-Acetamido-5-bromo-3-nitrobenzotrifluoride

Cat. No.: B2800500
CAS No.: 179062-00-1
M. Wt: 327.057
InChI Key: BBTWQPVLHGAKHG-UHFFFAOYSA-N
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Description

2-Acetamido-5-bromo-3-nitrobenzotrifluoride (CAS 179062-00-1) is a high-purity benzotrifluoride derivative supplied for research and development purposes. This compound, with a molecular formula of C9H6BrF3N2O3 and a molecular weight of 327.05 , serves as a versatile synthetic intermediate, particularly in the preparation of more complex aniline derivatives. Its key functional groups—the acetamido, bromo, and nitro substituents on the trifluoromethyl-benzene ring—make it a valuable scaffold for further functionalization via cross-coupling reactions and nucleophilic substitutions. The presence of the bromo and nitro groups offers orthogonal reactivity for sequential modifications, while the electron-withdrawing trifluoromethyl group can enhance metabolic stability and modulate the electronic properties of resulting molecules . This chemical is strictly for research and development use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTWQPVLHGAKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride involves multiple steps, typically starting with the bromination of a suitable precursor followed by nitration and acetamidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .

Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The exact details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2-Acetamido-5-bromo-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The acetamido group can undergo oxidation to form different functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetamido-5-bromo-3-nitrobenzotrifluoride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparison of Benzotrifluoride-Based Analogues

Compound Name CAS Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-Acetamidobenzotrifluoride (BP 7527) 344-62-7 -NHCOCH₃ (2) C₉H₈F₃NO 219.16 Intermediate in drug synthesis; lacks halogen/nitro groups, higher solubility in polar solvents
4-Acetamido-3-bromobenzotrifluoride (BP 15053) 16761-18-5 -NHCOCH₃ (4), -Br (3) C₉H₆BrF₃NO 298.05 Bromine enhances electrophilic reactivity; used in cross-coupling reactions
2-Acetamido-5-cyanobenzotrifluoride (BP 7522) 175277-96-0 -NHCOCH₃ (2), -CN (5) C₁₀H₆F₃N₂O 244.17 Cyano group improves binding affinity in kinase inhibitors

Key Differences:

  • Substituent Position: The target compound’s 2-acetamido group contrasts with BP 15053’s 4-acetamido substitution, altering steric hindrance and electronic effects.
  • Halogen vs.

Pyridine Derivatives

Table 2: Pyridine-Based Analogues

Compound Name CAS Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties
2-Acetamido-3-bromo-5-fluoropyridine () 1065074-95-4 -NHCOCH₃ (2), -Br (3), -F (5) C₇H₆BrFN₂O 233.04 Fluorine enhances metabolic stability; used in PET tracers
2-Acetamido-5-nitro-4-picoline (BP 7524) 90765-02-9 -NHCOCH₃ (2), -NO₂ (5), -CH₃ (4) C₈H₁₀N₃O₃ 213.19 Methyl group improves membrane permeability

Key Differences:

  • Core Structure: Pyridine derivatives (e.g., BP 7524) exhibit lower aromatic stability than benzotrifluorides, affecting their reactivity in redox environments.
  • Functional Groups: The target compound’s trifluoromethyl group offers greater lipophilicity than BP 7524’s methyl group.

Benzoic Acid Derivatives

Table 3: Benzoic Acid Analogues

Compound Name CAS Substituents (Positions) Molecular Formula Molar Mass (g/mol) Applications
2-Acetamido-6-chlorobenzoic acid (BP 7525) 19407-42-2 -NHCOCH₃ (2), -Cl (6), -COOH (1) C₉H₈ClNO₃ 227.62 Antibacterial prodrug intermediate
4-Acetamido-3-nitrobenzoic acid (BP 15056) 24201-13-6 -NHCOCH₃ (4), -NO₂ (3), -COOH (1) C₉H₈N₂O₅ 238.17 pH-sensitive dye precursor

Key Differences:

  • Carboxylic Acid Group: Benzoic acid derivatives (e.g., BP 7525) are more water-soluble than the target compound, limiting their blood-brain barrier penetration.

Research Implications

The unique combination of bromo, nitro, and trifluoromethyl groups in 2-Acetamido-5-bromo-3-nitrobenzotrifluoride positions it as a versatile intermediate for:

  • Suzuki-Miyaura Coupling: Bromo substitution facilitates palladium-catalyzed cross-coupling .
  • Anticancer Agents: Nitro groups can be reduced to amines for prodrug activation .

Biological Activity

2-Acetamido-5-bromo-3-nitrobenzotrifluoride (CAS Number: 179062-00-1) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current scientific literature.

Chemical Structure and Properties

The compound features a benzene ring substituted with an acetamido group, a bromo atom, and a nitro group, alongside trifluoromethyl groups. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and receptors. The acetamido group can facilitate hydrogen bonding, while the nitro and bromo substituents can enhance binding affinity through electronic effects. This interaction may lead to modulation of enzymatic activities or receptor functions, thereby influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : It has been evaluated for its potential against multidrug-resistant Gram-positive bacteria. In studies, it demonstrated varying degrees of inhibition, with minimum inhibitory concentrations (MIC) indicating effectiveness against certain strains .
  • Enzyme Inhibition : The compound acts as a probe in biochemical assays to study enzyme activities. Its structural characteristics allow it to selectively inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Antimicrobial Efficacy :
    • A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth at low concentrations (MIC values ranging from 4 to 20 µg/mL) compared to standard antibiotics .
    CompoundR1R2MIC (µg/mL)
    1CF3H5
    2ClH20
    3HH320
  • Mechanistic Insights :
    • Research on the binding affinities of similar compounds suggests that the trifluoromethyl and bromo groups enhance the selectivity towards target receptors, potentially leading to reduced side effects in therapeutic applications .

Comparative Analysis

When comparing this compound with structurally similar compounds, notable differences emerge:

Compound NameStructure TypeKey Activity
This compoundBenzene derivativeAntimicrobial, enzyme inhibitor
2-Acetamido-3-bromo-5-nitropyridinePyridine derivativeAntimicrobial with different receptor interactions
2-Amino-5-bromo-3-nitrobenzotrifluorideBenzene derivativeLacks acetamido group; different activity profile

Q & A

Basic Question: What are the key synthetic pathways for 2-acetamido-5-bromo-3-nitrobenzotrifluoride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of a benzotrifluoride core. A plausible route includes:

Bromination/Nitration Sequence : Bromine or nitro groups are introduced via electrophilic substitution, with regioselectivity controlled by directing groups (e.g., acetamido at position 2). Temperature (0–5°C) minimizes side reactions like over-nitration .

Trifluoromethylation : Fluorinated intermediates are generated using trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under anhydrous conditions. Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of brominating agents (e.g., NBS vs. Br₂) .

Basic Question: How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar halogenated aromatics?

Methodological Answer:

  • ¹H/¹³C NMR : The acetamido group (-NHCOCH₃) shows a singlet at ~2.1 ppm (CH₃) and a broad NH peak at ~8.5 ppm. The trifluoromethyl group (-CF₃) appears as a quartet (¹J₃₁P-F ~280 Hz) in ¹⁹F NMR .
  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O of acetamido) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.
  • MS : Molecular ion [M]⁺ at m/z 335 (C₉H₅BrF₃N₂O₃) and fragments at m/z 168 (loss of CF₃) validate the structure. Compare with analogs (e.g., 4-bromo-2-fluorophenylacetic acid) lacking the nitro group .

Advanced Question: How can factorial design optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:
A 2³ factorial design evaluates three factors: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃).

FactorLow Level (-1)High Level (+1)
X₁0°C25°C
X₂5 mol%15 mol%
X₃TolueneDMF

Response Variables : Yield (%) and byproduct formation (HPLC area%). Analysis of variance (ANOVA) identifies interactions (e.g., high temperature + DMF increases hydrolysis). Optimal conditions: X₁ = 5°C, X₂ = 10 mol%, X₃ = THF, achieving >85% yield .

Advanced Question: How do computational models (DFT, retrosynthesis tools) predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Electron density maps (e.g., HOMO-LUMO gaps) predict electrophilic attack sites. For example, the nitro group at position 3 deactivates position 4, directing bromine to position 5 .
  • AI Retrosynthesis : Platforms like Pistachio or Reaxys propose routes using known reactions (e.g., Suzuki coupling for bromine replacement). The "Template_relevance" metric prioritizes feasible steps, such as amidation before nitration to avoid side reactions .

Advanced Question: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor) for this compound?

Methodological Answer:

  • Comparative Assay Design : Test the compound against standardized panels (e.g., NCI-60 for antitumor; CLSI guidelines for antimicrobial). Control variables: solvent (DMSO concentration ≤1%), cell line passage number .
  • Structure-Activity Analysis : Compare with analogs (see table below). Higher nitro group electronegativity correlates with antitumor activity, while bromine enhances membrane permeability for antimicrobial effects .
CompoundAntitumor IC₅₀ (μM)Antimicrobial MIC (μg/mL)
This compound0.4512.8
4-Bromo-2-fluoro-5-nitrobenzoic acid1.208.2
2-Fluoro-5-nitrobenzoic acid>5032.5

Basic Question: What safety protocols are critical when handling this compound’s brominated and nitro-functionalized intermediates?

Methodological Answer:

  • Brominated Intermediates : Use fume hoods and PPE (nitrile gloves, goggles) to prevent skin contact. Quench excess Br₂ with Na₂S₂O₃ .
  • Nitro Compounds : Avoid grinding (risk of explosion). Store in amber bottles at 2–8°C to prevent photodegradation .

Advanced Question: What membrane separation technologies (e.g., nanofiltration) are suitable for purifying this compound at scale?

Methodological Answer:

  • Nanofiltration (NF) : Use polyamide membranes (MWCO ~300 Da) to retain the compound (MW 335 Da) while removing salts. Optimize pH (6–7) to prevent aggregation .
  • Simulated Moving Bed (SMB) Chromatography : Separate enantiomers (if present) using chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) .

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